![molecular formula C8H7NO2 B1424467 Benzo[d]isoxazol-3-ylmethanol CAS No. 181144-26-3](/img/structure/B1424467.png)

Benzo[d]isoxazol-3-ylmethanol

Übersicht

Beschreibung

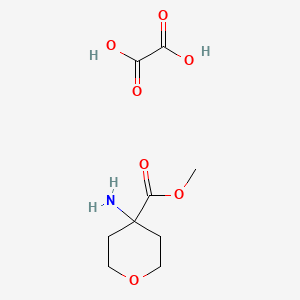

3-Hydroxymethylbenzo[d]isoxazole is a chemical compound with the CAS Number: 181144-26-3 and a molecular weight of 149.15 . It is also known by its IUPAC name, 1,2-benzisoxazol-3-ylmethanol . It is typically a white to yellow solid .

Molecular Structure Analysis

The molecular structure of 3-Hydroxymethylbenzo[d]isoxazole is represented by the linear formula C8H7NO2 . The InChI code for this compound is 1S/C8H7NO2/c10-5-7-6-3-1-2-4-8(6)11-9-7/h1-4,10H,5H2 .Chemical Reactions Analysis

Isoxazoles, including 3-Hydroxymethylbenzo[d]isoxazole, are often synthesized through the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds . Another common method is the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Physical and Chemical Properties Analysis

3-Hydroxymethylbenzo[d]isoxazole is a white to yellow solid at room temperature . It has a molecular weight of 149.15 .Wissenschaftliche Forschungsanwendungen

Catalytic Synthesis in Medicinal Chemistry

One significant application of 3-Hydroxymethylbenzo[d]isoxazole is in the field of medicinal chemistry, particularly in the synthesis of isoxazoles. A study by Allegretti and Ferreira (2013) demonstrated the use of catalytic platinum to cyclize propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers, forming differentially substituted isoxazoles. This process was highlighted in the synthesis of antirhinovirus analogues, underlining its importance in medicinal chemistry (Allegretti & Ferreira, 2013).

Corrosion Inhibition

In the field of materials science, 3-Hydroxymethylbenzo[d]isoxazole derivatives have been explored as corrosion inhibitors. For instance, a 2005 study by Narváez, Cano, and Bastidas investigated 3-Hydroxybenzoic acid as a corrosion inhibitor for AISI 316L stainless steel in a H2SO4–HF–H2O2 pickling solution. Their findings suggest that these compounds could be effectively used to protect metals from corrosion (Narváez, Cano, & Bastidas, 2005).

Anticancer Activity

In the pharmaceutical industry, certain isoxazole derivatives have been evaluated for their potential anticancer properties. Badiger, Khatavi, and Kamanna (2022) reported on the synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones derivatives and their subsequent in vitro evaluation against lung cancer cells. Their research contributes to the ongoing exploration of novel anticancer agents (Badiger, Khatavi, & Kamanna, 2022).

Synthesis of Liquid Crystalline Compounds

In materials science, 3-Hydroxymethylbenzo[d]isoxazole derivatives have been used in the synthesis of liquid crystalline compounds. Bezborodov et al. (2003) synthesized new liquid crystalline 3-methyl-6-(4-substituted phenyl)-4,5-dihydrobenzo[d]isoxazoles and 3,5-disubstituted 4,5-dihydroisoxazoles, demonstrating the application of these compounds in the development of materials with unique properties (Bezborodov et al., 2003).

Safety and Hazards

The safety information available indicates that 3-Hydroxymethylbenzo[d]isoxazole may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Zukünftige Richtungen

Given the significance of isoxazole in drug discovery, there is a continuous effort to develop new eco-friendly synthetic strategies . The focus is on developing alternate metal-free synthetic routes due to the drawbacks associated with metal-catalyzed reactions . This includes the exploration of chemoselective pathways to synthesize isoxazole derivatives using a completely metal-free catalyst .

Wirkmechanismus

Target of Action

Benzo[d]isoxazol-3-ylmethanol, also known as 3-Hydroxymethylbenzo[d]isoxazole, has been found to target the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 (PD-1/PD-L1) immune checkpoint . This checkpoint plays a crucial role in cancer immunotherapy . The compound has also been associated with the Bromodomain-containing protein 4 (BRD4) , which is linked to various diseases and is a significant target for cancer and inflammation treatment .

Mode of Action

The compound interacts with its targets, leading to significant changes. For instance, it acts as a small-molecule inhibitor against the PD-1/PD-L1 immune checkpoint . It also exhibits high binding affinity to BRD4 . The compound’s interaction with these targets disrupts their normal function, thereby exerting its therapeutic effects.

Biochemical Pathways

The compound affects the acetylation level on histones , a classical post-translational modification in the field of epigenetics . This modification plays a crucial role in the regulation of chromatin structure, which can be accessed by DNA and RNA polymerases as well as transcription factors, resulting in the activation of gene transcription .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its inhibitory activity against the PD-1/PD-L1 immune checkpoint and BRD4 . By inhibiting these targets, the compound can potentially disrupt the progression of various diseases, including cancer and inflammation .

Biochemische Analyse

Cellular Effects

Isoxazoles have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Isoxazoles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of 3-Hydroxymethylbenzo[d]isoxazole at different dosages in animal models have not been reported. Studies on similar isoxazole compounds have shown that their effects can vary with dosage, and high doses can sometimes lead to toxic or adverse effects .

Metabolic Pathways

Isoxazoles can be involved in various metabolic pathways, interacting with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

Isoxazoles can interact with various transporters or binding proteins, which can affect their localization or accumulation .

Subcellular Localization

Isoxazoles can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Eigenschaften

IUPAC Name |

1,2-benzoxazol-3-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c10-5-7-6-3-1-2-4-8(6)11-9-7/h1-4,10H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZBMDFKAIJJQJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NO2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10705317 | |

| Record name | (1,2-Benzoxazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10705317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181144-26-3 | |

| Record name | 1,2-Benzisoxazole-3-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=181144-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,2-Benzoxazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10705317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1424385.png)

![3-Methylxanthine-[13C4,15N3]](/img/structure/B1424388.png)